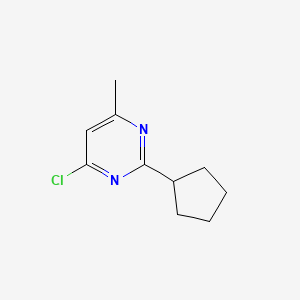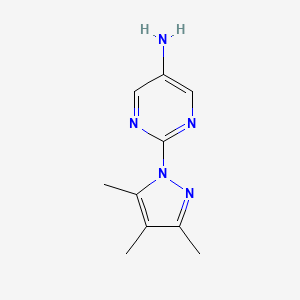![molecular formula C13H18O2 B1464376 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol CAS No. 1251199-92-4](/img/structure/B1464376.png)
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol
Descripción general
Descripción
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is a chemical compound with the CAS Number: 1251199-92-4. It has a molecular weight of 206.28 . The IUPAC name for this compound is 2-(2-methoxybenzyl)cyclopentanol .
Molecular Structure Analysis
The InChI code for 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is 1S/C13H18O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3 .Physical And Chemical Properties Analysis
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol is an oil . It is stored at -10 degrees Celsius .Aplicaciones Científicas De Investigación
Stereocontrolled Synthesis
Stereocontrolled synthesis techniques have been developed for compounds structurally related to 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol. These methods involve stepwise procedures that may include 1,3-dipolar cycloadditions and reduction processes to prepare racemic and chiral cyclopropanes and cyclopentanes, highlighting the versatility of cyclopentan-1-ol derivatives in synthetic chemistry (Baird, Huber, & Clegg, 2001).
Solvent Applications
Cyclopentyl methyl ether (CPME), closely related to the molecular structure , is recognized for its utility as a solvent in various chemical reactions. Its characteristics, such as solubility in organic solvents and stability under reaction conditions, make it a valuable solvent for reactions, extraction, and recrystallization processes in synthetic organic chemistry (Watanabe & Torisawa, 2013).
Chemical Precursor Role
Compounds structurally similar to 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol have been identified as chemical precursors in the synthesis of more complex molecules. For instance, derivatives have served as precursors for the synthesis of pharmaceutical compounds, demonstrating the foundational role these cyclopentan-1-ol derivatives play in medicinal chemistry research (Luo et al., 2022).
Polymerization Catalysts
The potential for cyclopentan-1-ol derivatives to act as intermediates in polymerization processes has been explored. These compounds can participate in radical homopolymerization, leading to polymers with desirable physical properties. This application underscores the importance of such derivatives in materials science and polymer chemistry (Moszner et al., 2003).
Reaction Medium for Radical Reactions
Cyclopentyl methyl ether, related to 2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol, has been evaluated as a solvent for radical reactions. Its performance in facilitating various radical reactions highlights the chemical’s utility in organic synthesis, offering a safer and more efficient alternative to traditional solvents (Kobayashi et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)methyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-15-13-8-3-2-5-11(13)9-10-6-4-7-12(10)14/h2-3,5,8,10,12,14H,4,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZPHADQLNSEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
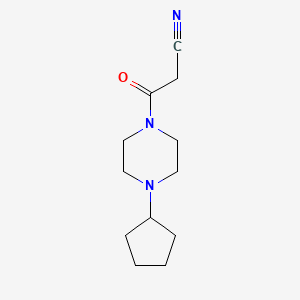
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)
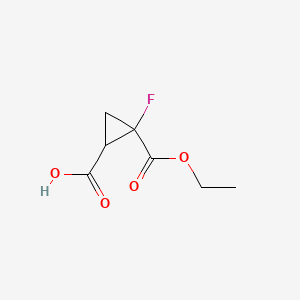
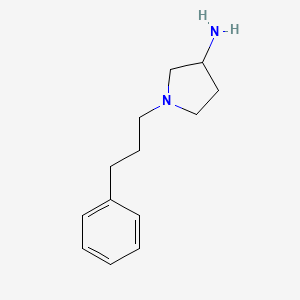

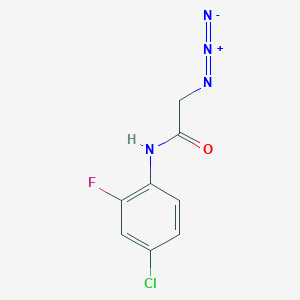
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
![1-[(2,2-Difluoroethyl)amino]propan-2-ol](/img/structure/B1464309.png)

